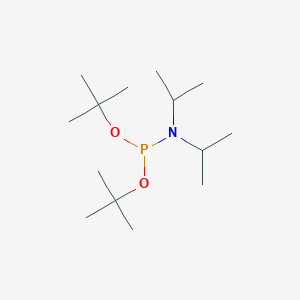

Di-tert-butyl diisopropylphosphoramidite

Beschreibung

The exact mass of the compound Di-tert-butyl N,N-diisopropylphosphoramidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFLCNPXEPDANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357384 | |

| Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137348-86-8 | |

| Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers

For Immediate Release

Di-tert-butyl diisopropylphosphoramidite is a key phosphitylating reagent utilized in chemical synthesis, particularly in the fields of drug development and molecular biology. Its unique chemical properties make it a valuable tool for the synthesis of oligonucleotides and other modified biomolecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid with a molecular formula of C₁₄H₃₂NO₂P and a molecular weight of 277.38 g/mol .[1] It is characterized by the presence of two bulky tert-butyl groups and two isopropyl groups attached to the phosphoramidite (B1245037) core. These bulky substituents enhance the compound's stability and influence its reactivity in chemical syntheses.

| Property | Value |

| CAS Number | 137348-86-8 |

| Molecular Formula | C₁₄H₃₂NO₂P |

| Molecular Weight | 277.38 g/mol [1] |

| Appearance | Clear colorless liquid |

| Density | 0.879 g/mL at 25 °C |

| Boiling Point | 85-90 °C at 0.2 mmHg |

| Refractive Index | n20/D 1.444 |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Spectroscopic Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR (CDCl₃) | 1.17 | doublet | 6.0 Hz | CH(CH₃)₂ |

| 1.35 | singlet | C(CH₃)₃ | ||

| 3.53-3.68 | multiplet | CH(CH₃)₂ | ||

| ¹³C NMR (CDCl₃) | 24.21 | doublet | 7.73 Hz | |

| 31.06 | doublet | 9.75 Hz | ||

| 43.09 | doublet | 13.88 Hz | ||

| 74.50 | doublet | 9.75 Hz | ||

| ³¹P NMR (CDCl₃) | 130.0 | singlet |

Note: NMR data has been compiled from publicly available sources.[2]

Applications in Synthesis

The primary application of this compound is as a phosphitylating agent in the synthesis of various biomolecules.

Oligonucleotide Synthesis

This compound is a critical reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the stepwise construction of DNA and RNA chains with high efficiency. The bulky tert-butyl groups on the phosphorus atom are believed to enhance the stability of the phosphoramidite reagent.

The general workflow for solid-phase oligonucleotide synthesis is as follows:

References

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of a key reagent in oligonucleotide and phosphonate (B1237965) chemistry.

For researchers, scientists, and drug development professionals, Di-tert-butyl diisopropylphosphoramidite [(i-Pr)₂N]P(O-t-Bu)₂ stands as a critical phosphitylating agent. Its unique structural features, combining sterically demanding tert-butyl protecting groups with a reactive diisopropylamino moiety, offer distinct advantages in the synthesis of oligonucleotides and other phosphorylated molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and an examination of its reactivity and stability.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₂NO₂P | [2] |

| Molecular Weight | 277.38 g/mol | [3] |

| CAS Number | 137348-86-8 | [3] |

| Boiling Point | 85-90 °C at 0.2 mmHg | [4] |

| Density | 0.879 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.444 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Storage Temperature | 2-8°C, under nitrogen | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is characterized by a doublet at approximately δ 1.17 (J = 6.0 Hz), corresponding to the methyl protons of the isopropyl groups. A singlet at around δ 1.35 is assigned to the 18 protons of the two tert-butyl groups. A multiplet observed between δ 3.53-3.68 corresponds to the methine protons of the isopropyl groups.[4]

-

¹³C NMR (CDCl₃, 125 MHz): The carbon spectrum shows distinct signals for the different carbon environments. Signals around δ 24.21 (d, J(P,C) = 7.73 Hz) and δ 43.09 (d, J(P,C) = 13.88 Hz) are attributed to the methyl and methine carbons of the isopropyl groups, respectively. The tert-butyl methyl carbons appear around δ 31.06 (d, J(P,C) = 9.75 Hz), and the quaternary carbons of the tert-butyl groups are observed at approximately δ 74.50 (d, J(P,C) = 9.75 Hz).[4]

-

³¹P NMR (CDCl₃, 202 MHz): A single sharp resonance is typically observed around δ 130.0, which is characteristic of a phosphoramidite (B1245037).[4]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for C-H, C-N, P-N, and P-O bonds. While specific peak assignments are not detailed in the available search results, a representative spectrum can be found on spectral databases.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 277. The fragmentation pattern would likely involve the loss of tert-butyl, isobutyl, or diisopropylamino groups.[6][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with diisopropylamine, followed by reaction with tert-butanol (B103910). A more common laboratory-scale synthesis involves the use of N,N-diisopropylphosphoramidous dichloride as a starting material.[4]

Experimental Protocol: Synthesis from N,N-Diisopropylphosphoramidous Dichloride

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

N,N-Diisopropylphosphoramidous dichloride

-

tert-Butanol

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butanol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Cool a solution of N,N-diisopropylphosphoramidous dichloride (1.0 equivalent) in anhydrous diethyl ether to 0 °C in an ice bath.

-

Slowly add the tert-butanol/triethylamine solution to the cooled dichloride solution, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]

-

Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate solution and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a clear, colorless oil.[4]

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will readily hydrolyze the phosphoramidite. The reaction should be carried out under a strictly inert atmosphere.

-

Side Product Formation: Slow addition of the tert-butanol/triethylamine solution at low temperature is crucial to minimize the formation of side products.

Caption: Synthesis of this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in phosphoramidite chemistry for the synthesis of oligonucleotides.[1] It serves as a phosphitylating agent to introduce a phosphite (B83602) triester linkage between nucleosides. The bulky tert-butyl groups provide steric protection during the coupling steps.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis.

Steps:

-

Detritylation: The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The phosphoramidite monomer (e.g., a nucleoside phosphoramidite) is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[8] this compound can be used in a similar manner to phosphorylate the 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[9]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Reactivity and Stability

Reactivity

The reactivity of this compound is centered around the trivalent phosphorus atom.

-

Reaction with Nucleophiles: The P-N bond is susceptible to cleavage by nucleophiles, particularly in the presence of an acidic activator.[] This is the key reaction in oligonucleotide synthesis where the 5'-hydroxyl group of a nucleoside acts as the nucleophile.[] It also readily reacts with other nucleophiles such as water, alcohols, and amines, which necessitates handling under anhydrous conditions.[][12]

-

Oxidation: The phosphorus(III) center is easily oxidized to phosphorus(V).[9] This is a crucial step in oligonucleotide synthesis to form the stable phosphate backbone.

Stability

-

Hydrolytic Stability: this compound is highly sensitive to moisture and will hydrolyze to form a phosphonate and diisopropylamine.[][13] Therefore, it must be stored and handled under strictly anhydrous and inert conditions.

-

Thermal Stability: The compound can be purified by vacuum distillation, indicating a degree of thermal stability.[4] However, prolonged exposure to high temperatures should be avoided to prevent decomposition.

-

Storage: For long-term stability, it is recommended to store this compound at 2-8°C under a nitrogen atmosphere.[2] Some suppliers recommend storage at -20°C for extended periods.[14]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation persists.

Conclusion

This compound is a versatile and valuable reagent in the fields of oligonucleotide synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, when coupled with appropriate handling and experimental protocols, enable the efficient synthesis of complex phosphorylated molecules. This guide provides a foundational understanding for researchers and professionals working with this important compound, facilitating its effective and safe use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Di-tert-butyl N,N-Diisopropylphosphoramidite | C14H32NO2P | CID 853005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biotage.com [biotage.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of Di-tert-butyl Diisopropylphosphoramidite in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl diisopropylphosphoramidite is a key reagent in modern synthetic organic chemistry, particularly in the automated synthesis of oligonucleotides, which are foundational to numerous therapeutic and research applications. Its unique structural features, including the bulky tert-butyl protecting groups on the phosphorus atom and the diisopropylamino leaving group, impart specific reactivity and stability profiles that are advantageous for controlled phosphorylation reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Mechanism of Action: Phosphitylation and Oxidation

The primary role of this compound in phosphorylation is to act as a phosphitylating agent. The overall process can be dissected into two principal stages:

-

Activation and Coupling (Phosphitylation): In the presence of a weak acid activator, typically an azole such as 1H-tetrazole, the diisopropylamino group of the phosphoramidite (B1245037) is protonated, transforming it into a good leaving group. This activation generates a highly reactive phosphitylating intermediate. This intermediate then readily reacts with a free hydroxyl group of a substrate (e.g., a growing oligonucleotide chain on a solid support) to form a phosphite (B83602) triester linkage. The bulky tert-butyl groups sterically shield the phosphorus center, contributing to the reagent's stability and preventing unwanted side reactions.

-

Oxidation: The newly formed phosphite triester is unstable and is subsequently oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using an oxidizing agent such as tert-butyl hydroperoxide (TBHP) or an aqueous iodine solution. This oxidation step is crucial for the stability of the internucleotide linkage in oligonucleotide synthesis.

Visualizing the Phosphorylation Pathway

The following diagram illustrates the general mechanism of phosphorylation using this compound.

Quantitative Data Summary

| Parameter | Typical Value/Observation | Conditions | Reference |

| Purity of Reagent | ≥95% - 98% (by GC or 31P NMR) | Commercially available | [1] |

| Coupling Efficiency | >98-99% | Standard solid-phase oligonucleotide synthesis protocols with an activator like 1H-tetrazole or DCI. | [2] |

| 31P NMR Chemical Shift (δ) | ~130.0 ppm (in CDCl3) | Neat or in aprotic solvent. | [3] |

| 31P NMR of Activated Intermediate | ~126 ppm (tetrazolide species) | In the presence of tetrazole. | [4] |

Experimental Protocols

General Protocol for Phosphorylation of a Primary Alcohol in Solution

This protocol outlines a general procedure for the phosphorylation of a primary alcohol using this compound in a solution phase.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile, 1.1 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Oxidizing agent (e.g., 5.5 M tert-butyl hydroperoxide (TBHP) in decane, 1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Phosphitylation:

-

Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Add the activator solution (1.1 eq).

-

Add this compound (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy until the starting alcohol is consumed.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the oxidizing agent (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until oxidation is complete as indicated by TLC or 31P NMR.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphorylated product.

-

Purify the product by column chromatography if necessary.

-

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol describes a single coupling cycle in an automated solid-phase oligonucleotide synthesis.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in DCM.

-

Activator Solution: 0.25 M - 0.5 M 1H-tetrazole or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.

-

Phosphoramidite Solution: 0.1 M solution of the desired phosphoramidite (e.g., this compound for 5'-phosphorylation) in anhydrous acetonitrile.

-

Capping Solution A: Acetic anhydride (B1165640) in THF/Lutidine.

-

Capping Solution B: N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M - 0.1 M Iodine in THF/Pyridine/Water.

-

Washing Solvent: Anhydrous acetonitrile.

Procedure (One Cycle):

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 30-180 seconds.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated by treatment with the capping solutions. The support is then washed with acetonitrile.

-

Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution. The support is then washed with acetonitrile.

This cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

For tert-butyl group removal: Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane).

Procedure:

-

Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone (e.g., cyanoethyl groups).[5][6]

-

tert-Butyl Group Deprotection: The tert-butyl groups on the phosphate are typically stable to the basic conditions used for cleavage and base deprotection. Their removal requires acidic conditions. The crude oligonucleotide is treated with a TFA-based cleavage cocktail. The triisopropylsilane (B1312306) acts as a scavenger to trap the tert-butyl cations generated during deprotection, preventing side reactions.[7]

-

Purification: The fully deprotected oligonucleotide is then purified, typically by HPLC or PAGE.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of phosphate groups in organic synthesis, most notably in the automated synthesis of oligonucleotides. Its mechanism of action, proceeding through a phosphitylation-oxidation sequence, allows for high coupling efficiencies and controlled formation of phosphotriester linkages. The bulky tert-butyl protecting groups provide stability to the reagent and the intermediate phosphite triester, while their acid-lability allows for their removal at the final deprotection stage. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in research and development settings.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utupub.fi [utupub.fi]

- 3. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]

- 4. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide to Structure, Reactivity, and Application

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and core applications of Di-tert-butyl diisopropylphosphoramidite, a key reagent in synthetic chemistry.

This compound is a versatile phosphitylating agent widely employed in organic synthesis. Its primary applications lie in the phosphorylation of biomolecules and as a building block in the synthesis of oligonucleotides, which are crucial in genetic research, diagnostics, and therapeutics.[1] This guide provides a comprehensive overview of its structure, reactivity, and detailed protocols for its synthesis and use.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₃₂NO₂P, is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two tert-butoxy (B1229062) groups.[2] The bulky tert-butyl and isopropyl groups enhance the compound's stability, while the P-N bond is susceptible to protonation, which is key to its reactivity.[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 137348-86-8 |

| Molecular Formula | C₁₄H₃₂NO₂P |

| Molecular Weight | 277.39 g/mol [2] |

| Appearance | Clear, colorless liquid[4] |

| Boiling Point | 85-90 °C at 0.2 mmHg[5] |

| Density | 0.879 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | 1.444[5] |

| Storage Conditions | 2-8°C, under an inert atmosphere, moisture sensitive[4] |

Spectroscopic Data

The structural identity of this compound is confirmed by the following NMR spectroscopic data.

| Nucleus | Chemical Shift (δ) and Multiplicity |

| ¹H NMR (CDCl₃) | 1.17 (d, J = 6.0 Hz, 12H, CH(CH₃)₂), 1.35 (s, 18H, C(CH₃)₃), 3.53-3.68 (m, 2H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | 24.21 (d, JPC = 7.73 Hz), 31.06 (d, JPC = 9.75 Hz), 43.09 (d, JPC = 13.88 Hz), 74.50 (d, JPC = 9.75 Hz) |

| ³¹P NMR (CDCl₃) | 130.0 (s) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dichloro-N,N-diisopropylphosphoramidite with tert-butyl alcohol in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct.

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of this compound.[5]

-

Preparation of Reagent Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether.

-

Addition: Cool the solution of dichloro-N,N-diisopropylphosphoramidite to below 0°C using an ice bath. Slowly add the solution of tert-butyl alcohol and triethylamine to the cooled solution over approximately 15 minutes, ensuring the temperature remains below 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

-

Work-up: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily residue. Purify the product by vacuum distillation to yield this compound as a clear oil. A typical reported yield is around 63%.[5]

Reactivity and Mechanism

The reactivity of this compound centers on the phosphorus atom. In the presence of a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), the nitrogen atom of the diisopropylamino group is protonated, converting it into a good leaving group.[6][] This "activation" step generates a highly reactive phosphitylating agent.

The activated phosphoramidite (B1245037) is then susceptible to nucleophilic attack by an alcohol, leading to the formation of a phosphite (B83602) triester and the release of diisopropylamine.[]

Application in Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides, a cornerstone of modern molecular biology and drug development.[1][3] The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a general procedure for the phosphorylation of a primary alcohol using this compound.

-

Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Activation and Coupling: Add an activator, such as 1H-tetrazole (as a 0.45 M solution in acetonitrile, typically 3.0 equivalents), to the alcohol solution. Then, add this compound (1.5 equivalents) dropwise and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR.

-

Oxidation: Upon completion of the phosphitylation step, cool the reaction mixture to 0°C and add an oxidizing agent, such as a solution of iodine (2.0 equivalents) in a mixture of THF/pyridine/water. Stir for 30 minutes at 0°C and then for an additional 30 minutes at room temperature.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to obtain the di-tert-butyl protected phosphate (B84403) ester.

Note: The tert-butyl protecting groups can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free phosphate.

This technical guide provides a foundational understanding of this compound for professionals in chemical and biological sciences. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers

CAS Number: 137348-86-8 Molecular Formula: C₁₄H₃₂NO₂P

This technical guide provides an in-depth overview of Di-tert-butyl diisopropylphosphoramidite, a critical reagent in the chemical synthesis of oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic oligonucleotides.

Chemical and Physical Properties

This compound is a phosphoramidite (B1245037) reagent widely used in solid-phase oligonucleotide synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 137348-86-8 | [1] |

| Molecular Formula | C₁₄H₃₂NO₂P | [1] |

| Molecular Weight | 277.38 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.879 g/mL at 25 °C | [2][3] |

| Boiling Point | 85-90 °C at 0.2 mmHg | [2][3] |

| Refractive Index | n20/D 1.444 | [2][3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with diisopropylamine, followed by reaction with tert-butyl alcohol.

Experimental Protocol:

-

Reaction Setup: A solution of tert-butyl alcohol (2.0 equivalents) and triethylamine (B128534) (2.2 equivalents) is prepared in anhydrous diethyl ether under an inert atmosphere.

-

Addition: This solution is slowly added to a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether, maintaining the reaction temperature below 0°C.

-

Quenching: Upon completion, the reaction is quenched by the addition of a 5% aqueous sodium bicarbonate solution.

-

Extraction and Purification: The organic phase is separated, washed sequentially with 5% aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by vacuum distillation to yield a clear oil.[1]

A typical reported yield for this synthesis is approximately 63%.[1]

Application in Automated Oligonucleotide Synthesis

This compound is a key building block in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. This process involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain.

The Four-Step Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane, to expose the free 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The phosphoramidite monomer (such as this compound for the first coupling or a nucleoside phosphoramidite for subsequent steps) is activated by a weak acid, like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage. Coupling efficiencies are crucial for the synthesis of long oligonucleotides and are typically very high, often exceeding 99%.[4][5] The coupling time for 2'-deoxynucleoside phosphoramidites is rapid, generally around 20 seconds on a small scale.[6]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This step ensures that only the full-length oligonucleotides are synthesized.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine. This completes the addition of one nucleotide.

This cycle is then repeated until the desired oligonucleotide sequence is assembled.

Caption: Workflow of automated solid-phase oligonucleotide synthesis using the phosphoramidite method.

Application in Drug Development: Targeting the Bcl-2 Signaling Pathway

Synthetic oligonucleotides, particularly antisense oligonucleotides (ASOs), have emerged as a promising class of therapeutics. ASOs are short, single-stranded DNA or RNA molecules designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of the corresponding protein. A key target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[7][8]

Antisense oligonucleotides targeting Bcl-2 mRNA can lead to its degradation, thereby reducing the levels of Bcl-2 protein and sensitizing cancer cells to apoptosis (programmed cell death).

References

- 1. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]

- 2. Di-tert-butyl N,N-diisopropylphosphoramidite 95 137348-86-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of Di-tert-butyl diisopropylphosphoramidite

This technical guide provides a comprehensive overview of the physical and chemical properties of Di-tert-butyl diisopropylphosphoramidite, a critical reagent in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its physical characteristics, provides an experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Physical and Chemical Properties

This compound is a key phosphoramidite (B1245037) used in oligonucleotide synthesis and as a ligand in various cross-coupling reactions.[1][2] Its stability and reactivity are crucial for the efficient formation of phosphodiester bonds.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Boiling Point | 85-90 °C | at 0.2 mmHg |

| Density | 0.879 g/mL | at 25 °C |

| Refractive Index | 1.444 | at 20 °C |

| Molecular Weight | 277.38 g/mol | |

| Molecular Formula | C₁₄H₃₂NO₂P | |

| Appearance | Clear colorless liquid | |

| Purity | ≥95% | |

| Storage Temp. | 2-8°C |

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from dichloro-N,N-diisopropylphosphoramidite and tert-butyl alcohol.[3]

Materials:

-

Dichloro-N,N-diisopropylphosphoramidite

-

tert-Butyl alcohol

-

Anhydrous diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under anhydrous conditions, prepare a solution of tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Slowly add this solution to a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether, while maintaining the reaction temperature below 0°C.

-

After the addition is complete, continue to stir the reaction mixture at a temperature below 0°C for a few minutes.

-

Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.

-

Separate the aqueous phase. Wash the organic phase sequentially with 5% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain a crude oily residue.

-

Purify the residue by vacuum distillation to yield this compound as a clear oil.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile reagent with broad applications. It is a fundamental building block in DNA and RNA synthesis , enabling the production of oligonucleotides for genetic research, diagnostics, and therapeutic development.[1] Furthermore, it serves as a ligand in various metal-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira couplings , which are pivotal in the synthesis of complex organic molecules and active pharmaceutical ingredients.[2][4]

References

The Pivotal Role of Tert-Butyl Groups in Di-tert-butyl diisopropylphosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl diisopropylphosphoramidite is a key reagent in modern synthetic chemistry, particularly in the automated synthesis of oligonucleotides, which are foundational to numerous applications in diagnostics, therapeutics, and genetic research.[1] Its unique molecular architecture, specifically the presence of two bulky tert-butyl groups, imparts distinct properties that significantly influence its stability, reactivity, and utility. This in-depth technical guide explores the multifaceted role of these tert-butyl groups, providing a comprehensive overview for researchers and professionals in the field of drug development and molecular biology.

The stability and reactivity of phosphoramidites are critical factors that determine the efficiency and fidelity of oligonucleotide synthesis. The tert-butyl groups in this compound play a crucial role in modulating these properties, primarily through steric and electronic effects. Understanding these influences is paramount for optimizing synthesis protocols and achieving high-quality oligonucleotide products.

The Core Function: A Bulky Guardian

This compound serves as a phosphitylating agent, a building block used to create the phosphodiester backbone of DNA and RNA sequences.[1] The diisopropylamino group acts as a leaving group during the coupling reaction, while the tert-butyl groups serve as temporary protecting groups for the phosphite (B83602) moiety.

Steric Hindrance: A Double-Edged Sword

The most significant contribution of the tert-butyl groups is the profound steric hindrance they introduce around the phosphorus center.[2] This bulkiness has several important consequences:

-

Enhanced Stability: The steric shield provided by the tert-butyl groups physically obstructs the approach of nucleophiles and other reactive species, thereby increasing the reagent's shelf life and stability under storage and handling conditions.[2] This is a critical attribute for ensuring consistent performance in automated synthesis platforms.

-

Controlled Reactivity: While steric hindrance enhances stability, it can also modulate the reactivity of the phosphoramidite (B1245037). The bulky nature of the tert-butyl groups can slow down the rate of the desired coupling reaction.[3] This necessitates careful optimization of reaction conditions, such as coupling time and activator choice, to achieve high coupling efficiencies.[4]

-

Prevention of Side Reactions: The steric bulk effectively minimizes unwanted side reactions, such as hydrolysis or degradation of the phosphoramidite, which could otherwise lead to the formation of impurities and truncated oligonucleotide sequences.

Electronic Effects: A Subtle Contributor

While steric effects are predominant, the tert-butyl groups also exert subtle electronic effects. As alkyl groups, they are electron-donating through induction. This inductive effect can slightly increase the electron density on the oxygen atoms of the phosphite, which in turn can influence the reactivity of the phosphorus center. However, in the context of phosphoramidite chemistry, the steric influence of the tert-butyl groups is generally considered to be the more dominant factor governing the reagent's behavior.

Quantitative Data on Performance

Direct, side-by-side quantitative comparisons of this compound with less sterically hindered phosphoramidites are not extensively documented in publicly available literature. However, based on the principles of phosphoramidite chemistry, we can infer the general performance characteristics. The following tables summarize typical performance indicators for phosphoramidites with varying degrees of steric hindrance.

Table 1: Comparison of Coupling Efficiency

| Phosphoramidite Type | Steric Hindrance | Typical Coupling Efficiency (%) | Notes |

| Standard Deoxynucleoside Phosphoramidites | Low to Moderate | >99% | Standard building blocks for DNA synthesis. |

| This compound | High | ~98-99% | May require optimized coupling times and activators to achieve high efficiency. |

| Modified or Bulky Base Phosphoramidites | Variable (High) | 95-99% | Efficiency can be highly dependent on the specific modification. |

Note: The coupling efficiency for this compound is an estimate based on its known applications and the general impact of steric hindrance.

Table 2: Influence of Steric Hindrance on Reaction Kinetics

| Feature | Low Steric Hindrance | High Steric Hindrance (e.g., with tert-butyl groups) |

| Activation Rate | Fast | Slower |

| Coupling Time | Shorter (e.g., 30-60 seconds) | Longer (e.g., 2-5 minutes) |

| Potential for Side Reactions | Higher (if not handled properly) | Lower |

| Reagent Stability | Moderate | High |

Experimental Protocols

Synthesis of this compound

A general and detailed procedure for the synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite is as follows:

Materials:

-

Dichloro-N,N-diisopropylphosphoramidite

-

tert-Butyl alcohol

-

Anhydrous diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under anhydrous conditions, prepare a solution of tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Slowly add this solution to a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether, while maintaining the reaction temperature below 0°C.

-

After the addition is complete (approximately 15 minutes), allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

-

Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.

-

Separate the organic phase and wash it sequentially with 5% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily residue.

-

Purify the crude product by vacuum distillation to yield Di-tert-butyl N,N-diisopropylphosphoramidite as a clear oil.

General Protocol for Oligonucleotide Synthesis using the Phosphoramidite Method

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition.[5][6][7]

1. Detritylation (Deblocking):

-

The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group.

-

This DMT group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group for the subsequent coupling reaction.[5][8]

2. Coupling:

-

The phosphoramidite monomer (e.g., this compound) is activated by an activator, such as 1H-tetrazole or a more modern equivalent like 4,5-dicyanoimidazole (B129182) (DCI).

-

The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[5] This forms an unstable phosphite triester linkage.

3. Capping:

-

To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would lead to deletion mutations, a capping step is performed.

-

This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]

4. Oxidation:

-

The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

-

This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[5]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualizations

Logical Relationship of Tert-Butyl Groups' Influence

Caption: Influence of tert-butyl groups on phosphoramidite properties.

Experimental Workflow for Oligonucleotide Synthesis

Caption: Automated oligonucleotide synthesis workflow.

Conclusion

The tert-butyl groups in this compound are not merely passive components of the molecule; they are critical determinants of its chemical behavior. Through their pronounced steric hindrance, they confer enhanced stability and control over reactivity, which are essential for the high-fidelity synthesis of oligonucleotides. While this steric bulk necessitates careful optimization of reaction conditions, the benefits of reduced side reactions and increased reagent robustness make this compound a valuable tool in the arsenal (B13267) of chemists and molecular biologists. A thorough understanding of the principles outlined in this guide will empower researchers to leverage the unique properties of this reagent to its fullest potential in their drug development and scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-microsystems.com]

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Di-tert-butyl diisopropylphosphoramidite. Understanding these parameters is critical for ensuring the reagent's integrity and performance in sensitive applications such as oligonucleotide synthesis and drug development. This document outlines the key chemical properties, recommended storage protocols, potential degradation pathways, and general methodologies for stability assessment.

Core Chemical and Physical Properties

This compound is a key reagent in phosphoramidite (B1245037) chemistry, widely utilized for the synthesis of oligonucleotides.[1][2] Its chemical structure, featuring bulky tert-butyl and isopropyl groups, contributes to its reactivity and stability profile.[1][2]

| Property | Value | Source |

| CAS Number | 137348-86-8 | [1][3] |

| Molecular Formula | C₁₄H₃₂NO₂P | [1][3] |

| Molecular Weight | 277.39 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 85-90 °C at 0.2 mmHg | [1][4][5] |

| Density | 0.879 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.444 | [1][4] |

Recommended Storage Conditions

The stability of this compound is highly dependent on storage conditions. Due to its sensitivity to moisture and atmospheric oxygen, specific handling and storage protocols are imperative to prevent degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 0-8°C | To minimize thermal degradation and maintain chemical stability. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation of the trivalent phosphorus atom. |

| Moisture | Store in a tightly sealed container in a dry environment | To prevent hydrolysis of the phosphoramidite linkage. |

| Long-term Storage | -20°C | For extended preservation of purity and reactivity. |

Source: Based on information from multiple chemical suppliers.

Stability Profile and Degradation Pathways

This compound, like other phosphoramidites, is susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions compromise the integrity of the reagent, leading to the formation of impurities that can adversely affect downstream applications, such as oligonucleotide synthesis.

Hydrolysis

In the presence of moisture, the P-N bond in this compound can be cleaved, leading to the formation of a phosphonate (B1237965) monoester and diisopropylamine. This reaction is catalyzed by acidic conditions.

Oxidation

The trivalent phosphorus (P(III)) center is readily oxidized to a pentavalent phosphorus (P(V)) species, forming the corresponding phosphoramidate. This can occur upon exposure to air.

Experimental Protocols for Stability Assessment

Purity Assessment by ³¹P NMR Spectroscopy

Objective: To determine the purity of the phosphoramidite and identify phosphorus-containing impurities.

Methodology:

-

A small, representative sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) under an inert atmosphere.

-

A known amount of an internal standard (e.g., triphenyl phosphate) is added.

-

The ³¹P NMR spectrum is acquired. The main P(III) signal for the starting material will have a characteristic chemical shift.

-

Signals corresponding to P(V) species (oxidation products) or other phosphorus-containing impurities will appear at different chemical shifts.

-

The relative integration of these signals allows for the quantification of purity and degradation.

Analysis of Degradation Products by LC-MS

Objective: To separate and identify potential degradation products.

Methodology:

-

Stability-indicating samples are prepared by subjecting the phosphoramidite to stress conditions (e.g., elevated temperature, humidity, exposure to air).

-

Samples are diluted in an appropriate solvent (e.g., acetonitrile).

-

Chromatographic separation is performed using a suitable reversed-phase HPLC column.

-

The eluent is analyzed by mass spectrometry (MS) to identify the molecular weights of the parent compound and any degradation products.

-

Comparison with control (unstressed) samples allows for the identification of peaks corresponding to impurities.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Strict adherence to recommended storage conditions, including refrigeration, exclusion of moisture, and maintenance of an inert atmosphere, is essential to minimize degradation. The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of impurities that can compromise experimental outcomes. While specific quantitative stability data for this reagent is limited in public literature, the application of standard analytical techniques such as ³¹P NMR and LC-MS can provide valuable insights into its purity and stability over time. Researchers and drug development professionals should implement rigorous handling and storage protocols to ensure the quality and reliability of this critical reagent.

References

An In-Depth Technical Guide to Phosphoramidite Chemistry Using Di-tert-butyl diisopropylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphoramidite (B1245037) Chemistry

Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, enabling the routine and automated production of DNA and RNA strands with defined sequences. This methodology's success lies in its high efficiency, selectivity, and adaptability to solid-phase synthesis. The process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support. Each addition cycle consists of four key chemical steps: detritylation, coupling, capping, and oxidation. The choice of the phosphitylating agent used to prepare the phosphoramidite monomers is crucial for the overall success of the synthesis.

Di-tert-butyl diisopropylphosphoramidite: A Key Reagent

This compound ([(CH₃)₂CH]₂NP[OC(CH₃)₃]₂) is a phosphitylating reagent used in the synthesis of nucleoside phosphoramidites, the building blocks for oligonucleotide synthesis.[1] Its chemical structure features two tert-butyl groups and two isopropyl groups, which enhance its stability and reactivity, allowing for efficient coupling reactions.[2] This reagent is particularly advantageous in automated synthesizers due to its compatibility with various coupling protocols, contributing to higher yields and purity of the synthesized DNA or RNA strands.[2]

The bulky tert-butyl groups provide steric hindrance that contributes to the stability of the phosphoramidite, preventing unwanted side reactions. The diisopropylamino group is a good leaving group upon activation, facilitating the efficient formation of the internucleotide phosphite (B83602) triester linkage.

Synthesis of this compound

A general procedure for the synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite involves the reaction of dichloro-N,N-diisopropylphosphoramidite with tert-butyl alcohol in the presence of a base like triethylamine.[3] The reaction is typically carried out in an anhydrous ether solution at a low temperature (below 0°C).[3] After quenching and extraction, the product is purified by vacuum distillation, yielding a clear oil.[3] A reported synthesis achieved a yield of 63%.[3]

The Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain.

Diagram: The Phosphoramidite Cycle

A schematic overview of the four main steps in the phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

While specific protocols for this compound are not widely published, the following represents a standard procedure for the phosphitylation of a nucleoside and the subsequent steps in an automated synthesis cycle.

1. Phosphitylation of 5'-O-DMT-Thymidine

This protocol describes a general method for the synthesis of a thymidine (B127349) phosphoramidite.

-

Materials: 5'-O-(4,4'-dimethoxytrityl)thymidine (5'-O-DMT-thymidine), this compound, activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole), anhydrous dichloromethane (B109758), N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

Dry the 5'-O-DMT-thymidine by co-evaporation with anhydrous acetonitrile (B52724) and dissolve in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Add DIPEA to the solution.

-

In a separate flask, dissolve this compound in anhydrous dichloromethane.

-

Slowly add the phosphitylating reagent solution to the nucleoside solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

-

Wash the organic phase with a mild bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting phosphoramidite by silica (B1680970) gel chromatography.

-

2. Automated Oligonucleotide Synthesis Cycle

The following steps are typically performed in an automated DNA/RNA synthesizer.

-

Step 1: Detritylation: The 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Step 2: Coupling: The prepared nucleoside phosphoramidite (e.g., 5'-O-DMT-thymidine-3'-O-(N,N-diisopropyl)phosphoramidite) is activated by a weak acid, such as 1H-tetrazole, and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

-

Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations in the final oligonucleotide), they are irreversibly blocked or "capped." This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester. This is commonly done using an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Data Presentation: Performance Metrics in Oligonucleotide Synthesis

| Parameter | Typical Value | Significance |

| Average Coupling Efficiency | >99% | A high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly lower the yield of the full-length product. |

| Overall Yield (for a 20-mer) | 80-90% | This is the percentage of the final product that is the desired full-length oligonucleotide. |

| Purity (by HPLC or CE) | >90% (crude) | The purity of the crude product before final purification reflects the efficiency of the synthesis and capping steps. |

| Deprotection Efficiency | >95% | Incomplete removal of protecting groups can lead to modified oligonucleotides with altered properties. |

Application: Probing Signaling Pathways with Antisense Oligonucleotides

Oligonucleotides synthesized via phosphoramidite chemistry are powerful tools in molecular biology and drug development. One major application is in the form of antisense oligonucleotides (ASOs), which can be designed to bind to specific messenger RNA (mRNA) molecules, leading to the downregulation of the corresponding protein. This allows researchers to study the function of specific genes and their role in cellular signaling pathways.

A prominent example is the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[4][5][6] The ERK1/2 proteins are key components of this pathway.[5][6] Antisense oligonucleotides targeting ERK1 and ERK2 mRNA have been used to selectively reduce the expression of these proteins, allowing for the investigation of their specific roles in cellular processes like apoptosis.

Diagram: Experimental Workflow for ASO-mediated Protein Knockdown

References

- 1. Di-tert-butyl N,N-diisopropylphosphoramidite 95 137348-86-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]

- 4. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK1/2 Signaling in Intrahepatic Cholangiocarcinoma: From Preclinical Advances to Therapeutic Strategies [mdpi.com]

Methodological & Application

Application Notes and Protocols for Di-tert-butyl diisopropylphosphoramidite in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Di-tert-butyl diisopropylphosphoramidite as a phosphorylating agent in automated solid-phase DNA synthesis. This reagent is instrumental in introducing a 5'-phosphate group to synthetic oligonucleotides, a critical modification for various molecular biology applications, including ligation and conjugation.

Introduction

This compound is a phosphitylating reagent designed for use in automated oligonucleotide synthesis. It enables the direct addition of a 5'-phosphate group to a synthetic oligonucleotide during the final coupling step. The use of tert-butyl protecting groups for the phosphate (B84403) moiety offers distinct advantages in specific downstream applications and deprotection strategies.

Chemical Structure:

Caption: Chemical structure of this compound.

Principle of 5'-Phosphorylation

The 5'-phosphorylation of a synthetic oligonucleotide is achieved by performing a final coupling step using this compound instead of a standard nucleoside phosphoramidite (B1245037). The reaction follows the well-established phosphoramidite chemistry cycle. The diisopropylamino group is activated by a weak acid, typically tetrazole or a derivative, enabling the phosphoramidite to couple with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide. Subsequent oxidation converts the phosphite (B83602) triester linkage to a stable phosphate triester. The tert-butyl protecting groups are then removed during the final deprotection and cleavage of the oligonucleotide from the solid support.

Experimental Protocols

Reagent Preparation

Proper preparation of the this compound solution is critical for achieving high coupling efficiency.

Table 1: Reagent Preparation

| Parameter | Recommendation | Notes |

| Solvent | Anhydrous Acetonitrile (B52724) (DNA synthesis grade, <30 ppm H₂O) | The use of dry solvent is crucial to prevent hydrolysis of the phosphoramidite. |

| Concentration | 0.1 M | A standard concentration for phosphoramidites on most automated synthesizers. |

| Dissolution | Gently swirl to dissolve. Avoid vigorous shaking to prevent shearing. | Ensure the reagent is fully dissolved before placing on the synthesizer. |

| Storage of Solution | Use immediately after preparation for best results. If short-term storage is necessary, keep tightly sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C for no longer than 24-48 hours. | Stability in solution is limited. |

Automated DNA Synthesis Protocol for 5'-Phosphorylation

This protocol assumes a standard solid-phase oligonucleotide synthesis has been completed and the final 5'-DMT group has been removed (DMT-off). The following steps describe the final coupling cycle for 5'-phosphorylation.

Table 2: 5'-Phosphorylation Cycle Parameters on an Automated DNA Synthesizer

| Step | Reagent/Action | Time | Purpose |

| 1. Coupling | 0.1 M this compound in anhydrous acetonitrile + Activator (e.g., 0.45 M Tetrazole) | 120 - 180 seconds | Covalent attachment of the phosphoramidite to the 5'-hydroxyl of the oligonucleotide. A longer coupling time compared to standard nucleosides is recommended to ensure high efficiency. |

| 2. Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | 20 - 30 seconds | To block any unreacted 5'-hydroxyl groups and prevent the formation of failure sequences. |

| 3. Oxidation | Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water) | 20 - 30 seconds | To convert the unstable phosphite triester linkage to a stable phosphate triester. |

Workflow for 5'-Phosphorylation in Automated DNA Synthesis:

Caption: Workflow for 5'-phosphorylation using this compound.

Cleavage and Deprotection

Following the synthesis and 5'-phosphorylation, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the tert-butyl groups on the 5'-phosphate, must be removed.

Table 3: Cleavage and Deprotection Protocol

| Step | Reagent | Temperature | Time | Notes |

| Cleavage from Support and Base Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 8 - 12 hours | This is a standard procedure for most DNA oligonucleotides. Ensure the vial is tightly sealed. |

| tert-Butyl Group Removal | The standard ammonium hydroxide treatment for cleavage and base deprotection is typically sufficient to also remove the tert-butyl groups from the 5'-phosphate. For oligonucleotides containing sensitive modifications, alternative deprotection strategies may be required, and the lability of the tert-butyl groups under those conditions should be considered. | N/A | N/A | The tert-butyl groups are generally labile under standard deprotection conditions. |

Data and Performance

The efficiency of the 5'-phosphorylation step is critical for obtaining a high yield of the desired product.

Table 4: Expected Performance Data

| Parameter | Expected Value | Method of Analysis |

| Coupling Efficiency | >98% | Trityl cation monitoring (if a subsequent DMT-on purification is planned) or analysis of the final product by HPLC or Mass Spectrometry. |

| Final Purity (Post-Purification) | >90% | Anion-Exchange or Reverse-Phase HPLC. |

| Yield | Dependent on the length and sequence of the oligonucleotide. The phosphorylation step itself should not significantly reduce the overall yield if high coupling efficiency is achieved. | UV-Vis Spectroscopy (A₂₆₀). |

Troubleshooting

Table 5: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Phosphorylation Efficiency | 1. Degraded phosphoramidite reagent. 2. Wet acetonitrile. 3. Insufficient coupling time. | 1. Use a fresh vial of this compound. 2. Use anhydrous acetonitrile with <30 ppm water. 3. Increase the coupling time to 180 seconds. |

| Incomplete Deprotection of tert-butyl groups | Insufficient deprotection time or temperature. | Ensure the standard deprotection with concentrated ammonium hydroxide is carried out for the recommended duration and at the specified temperature. |

| Presence of n-1 species | Inefficient capping or coupling in the preceding synthesis cycles. | Optimize the standard oligonucleotide synthesis protocol. |

Storage and Handling

-

This compound (neat): Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). It is sensitive to moisture and air.

-

This compound (in solution): Prepare fresh for each synthesis run. If short-term storage is necessary, store at 2-8°C under an inert atmosphere for no more than 48 hours.

These protocols and application notes provide a comprehensive guide for the successful use of this compound for the 5'-phosphorylation of synthetic oligonucleotides. For specific applications or troubleshooting, further optimization may be required.

Application of Di-tert-butyl Diisopropylphosphoramidite in RNA Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology, enabling advancements in therapeutics (siRNA, antisense oligonucleotides), diagnostics, and fundamental research. The phosphoramidite (B1245037) method is the gold standard for the automated solid-phase synthesis of RNA, offering high efficiency and versatility. A key reagent in this methodology is the phosphitylating agent used to create the nucleoside phosphoramidite building blocks. Di-tert-butyl diisopropylphosphoramidite is a phosphitylating reagent used in the synthesis of these crucial monomers. This document provides detailed application notes and protocols for the use of nucleoside phosphoramidites, particularly those with 2'-O-tert-butyldimethylsilyl (TBDMS) protection, in automated RNA synthesis.

Principle of Phosphoramidite Chemistry in RNA Synthesis

RNA synthesis presents a unique challenge compared to DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions and chain degradation.[1] The phosphoramidite method for RNA synthesis involves the sequential addition of protected ribonucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.[1]

The this compound is utilized in the initial synthesis of the ribonucleoside phosphoramidite monomers. It reacts with a protected nucleoside to introduce the phosphoramidite moiety at the 3'-hydroxyl position, creating the building block for the automated synthesizer. The diisopropylamino group provides a good balance of stability for storage and reactivity during the coupling step, while the tert-butyl groups are part of the protecting strategy for the phosphate (B84403) group, which is later converted to a phosphodiester backbone.

Quantitative Data on RNA Synthesis Efficiency

The efficiency of each coupling step is critical for the successful synthesis of long RNA oligonucleotides. High coupling efficiencies, typically above 98%, are essential to obtain a high yield of the full-length product. The following table summarizes key quantitative data related to the performance of 2'-TBDMS protected phosphoramidites in automated RNA synthesis.

| Parameter | Value | Notes | Reference |

| Average Stepwise Coupling Efficiency | 98.5% - 99.6% | Dependent on activator, coupling time, and oligonucleotide sequence. | [2][3] |

| Coupling Time | 5 - 12 minutes | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-O-protecting group. | [4][5] |

| Purity of crude 20-21 mer RNA | >98% (HPLC Purity) | The novel phosphoramidites show high purity. | [3] |

| 31P NMR Purity of Phosphoramidites | >99.5% | High purity of the starting phosphoramidite is crucial for successful synthesis. | [3] |

| Activator Concentration (5-ethylthiotetrazole) | 0.25 M | A common activator used to achieve high coupling efficiencies. | [6] |

| Phosphoramidite Concentration | 0.1 M - 0.15 M | Typical concentration used in automated synthesizers. | [2][7] |

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis (using 2'-O-TBDMS Phosphoramidites)

This protocol describes the automated synthesis of RNA oligonucleotides on a standard DNA/RNA synthesizer using the phosphoramidite method.

Materials:

-

5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside phosphoramidites (A, C, G, U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)[6]

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (0.1 M iodine in THF/pyridine/water)[8]

-

Washing solvent (acetonitrile)

Procedure:

The synthesis is performed on an automated DNA/RNA synthesizer following the manufacturer's instructions. A typical synthesis cycle for the addition of one nucleotide is as follows:

-

Detritylation: The 5'-O-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

-